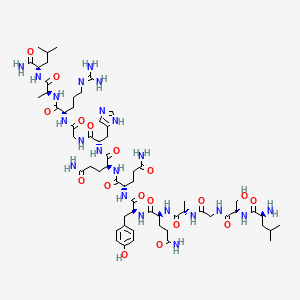

Obestatin(11-23)mouse, rat

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C61H98N22O18 |

|---|---|

分子量 |

1427.6 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]pentanediamide |

InChI |

InChI=1S/C61H98N22O18/c1-29(2)20-36(62)53(94)83-44(27-84)55(96)72-25-48(89)74-31(5)51(92)77-38(13-16-45(63)86)58(99)81-42(22-33-9-11-35(85)12-10-33)60(101)79-39(14-17-46(64)87)57(98)78-40(15-18-47(65)88)59(100)82-43(23-34-24-69-28-73-34)54(95)71-26-49(90)76-37(8-7-19-70-61(67)68)56(97)75-32(6)52(93)80-41(50(66)91)21-30(3)4/h9-12,24,28-32,36-44,84-85H,7-8,13-23,25-27,62H2,1-6H3,(H2,63,86)(H2,64,87)(H2,65,88)(H2,66,91)(H,69,73)(H,71,95)(H,72,96)(H,74,89)(H,75,97)(H,76,90)(H,77,92)(H,78,98)(H,79,101)(H,80,93)(H,81,99)(H,82,100)(H,83,94)(H4,67,68,70)/t31-,32-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |

InChI 键 |

NDWBQTKASKXOCL-MGFBIKGDSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N |

规范 SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)N |

产品来源 |

United States |

Foundational & Exploratory

Obestatin(11-23): A Technical Guide to its Mechanism of Action in Rodents

Executive Summary: Obestatin (B13227), a 23-amino acid peptide derived from the same preproghrelin gene as the orexigenic hormone ghrelin, has been the subject of intense scientific scrutiny and considerable controversy. Initial reports positioned it as an anorexigenic hormone with the potential to regulate energy balance. However, subsequent research has yielded conflicting results, particularly regarding its effects on food intake and its interaction with the putative receptor GPR39. The truncated form, Obestatin(11-23), has been identified as a key biologically active fragment. This technical guide provides an in-depth summary of the reported mechanisms of action of Obestatin and its (11-23) fragment in rodent models, focusing on energy homeostasis, gastrointestinal motility, and pancreatic function. It aims to offer a clear, evidence-based overview for researchers, scientists, and drug development professionals by summarizing quantitative data, detailing experimental protocols, and visualizing key pathways.

Core Mechanisms of Action in Rodents

The biological functions of Obestatin(11-23) in rodents are multifaceted, with varying degrees of scientific consensus. While its role in appetite suppression remains highly debated, its effects on gastrointestinal motility and pancreatic islet health are more consistently reported.

Effects on Energy Homeostasis: A Controversial Role in Appetite and Body Weight

The initial discovery of obestatin suggested it acted as a functional antagonist to ghrelin, suppressing food intake and reducing body weight gain.[1] However, this anorexigenic effect has been difficult to replicate, with numerous studies reporting no significant impact on food intake or body weight in either lean or obese rodents.[2][3][4][5]

Some positive findings suggest that both full-length obestatin and the Obestatin(11-23) fragment can reduce food intake under specific conditions.[6][7][8] One study noted a significant reduction in food consumption in mice following intraperitoneal (i.p.) administration of Obestatin(11-23).[7] Another reported that chronic administration of obestatin decreased body weight gain in mice.[9] Interestingly, a U-shaped dose-response curve has been observed, where both low and high doses were ineffective, potentially explaining some of the discordant results.[9]

| Peptide Fragment | Species | Dose & Route | Key Quantitative Findings | Reference |

| Obestatin(11-23) | Mouse | 1 µmol/kg i.p. | 53% reduction in food intake over a 15 min period.[7] | [7] |

| Obestatin(1-23) | Mouse | 1 µmol/kg i.p. | 43% reduction in food intake; 64-77% reduction in glucose excursion; 39-41% reduction in insulin (B600854) response.[7] | [7] |

| Obestatin(1-23) | Mouse | 10-100 nmol/kg i.p. | Acute inhibition of feeding.[9] | [9] |

| Obestatin(1-23) | Rat (lean & Zucker) | 100-300 nmol/kg i.p. | Acute inhibition of feeding.[9] | [9] |

| Obestatin(1-23) | Rat | 8 nmol/kg/day i.c.v. | No significant effect on cumulative food intake or body weight gain over 7 days.[2] | [2] |

| Obestatin(1-23) | Mouse | 1 µmol/kg i.p. | No antagonism of ghrelin-induced food intake or body weight gain over 7 days.[2] | [2] |

| Obestatin(1-23) | Rat | 125 or 1000 nmol/kg i.p. | No suppression of food intake.[10] | [10] |

Regulation of Gastrointestinal Motility

A more consistent finding is the inhibitory role of obestatin on gastrointestinal motility. Studies in conscious rats have shown that intravenously administered obestatin inhibits antral and duodenal motility in the fed state, but not in the fasted state.[11][12] This action is opposite to that of ghrelin, which stimulates motility.[11] However, obestatin does not appear to antagonize the stimulatory effects of ghrelin on gastric emptying.[11][12] In vitro studies using isolated mouse jejunum also demonstrated that obestatin inhibits isometric contractions.[13]

Role in Pancreatic Function and Glucose Homeostasis

Obestatin and its fragments appear to play a significant role in the endocrine pancreas, primarily by promoting the survival of β-cells.

-

Anti-Apoptotic Effects: Obestatin has been shown to enhance cell survival and reduce apoptosis in pancreatic islets in both rodents and humans.[14][15][16] In diabetic rat models, obestatin treatment can lead to an improvement in islet size and an increased number of β-cells.[14][15] This protective effect may be mediated by an increase in the anti-apoptotic protein Bcl-2.[1][15]

-

Insulin Secretion: The effect of obestatin on insulin secretion is complex and appears to be dependent on glucose concentration. Some studies report that obestatin has no direct effect on insulin secretion.[7] Others suggest a dual role: at low glucose concentrations, it can potentiate insulin release, while at high concentrations, it may be inhibitory.[14][17] In human islets and β-cell lines, obestatin has been shown to stimulate insulin secretion and gene expression.[18]

-

Gene Expression: In pancreatic β-cells, obestatin can upregulate the expression of key regulatory genes involved in β-cell mass and function, including those for the GLP-1 receptor, IRS-2, and PDX-1.[1][18]

Molecular Signaling Pathways

The molecular mechanisms underpinning obestatin's actions are intricate and, like its physiological effects, subject to debate, particularly concerning its receptor.

The GPR39 Receptor Debate

Obestatin was initially identified as the endogenous ligand for the G protein-coupled receptor GPR39.[3] However, this finding has been widely contested, as many subsequent studies have failed to demonstrate specific binding of obestatin to GPR39-expressing cells or activation of its downstream signaling.[2][3][11] Furthermore, GPR39 mRNA has not been detected in the rat hypothalamus, a key area for appetite regulation.[2] Alternative receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), have been proposed to mediate some of obestatin's effects, particularly its pro-survival actions in pancreatic islets.[1] Despite the controversy, some studies suggest that Obestatin(11-23) can act as a biased ligand for GPR39, selectively coupling to β-arrestin-dependent signaling.[19][20]

Downstream Signaling Cascades

Regardless of the specific cell surface receptor, obestatin has been shown to activate several key intracellular signaling pathways, particularly in the context of cell survival and proliferation. In various cell types, including gastric cancer cells and pancreatic cells, obestatin can trigger the phosphorylation and activation of:

-

PI3K/Akt Pathway: A central pathway for cell survival and metabolism.[18][21]

-

ERK1/2 Pathway: A key regulator of cell proliferation.[1][18]

One proposed mechanism involves a β-arrestin-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR). In this model, obestatin binding to its receptor (putatively GPR39) recruits a β-arrestin/Src signaling complex. This complex activates matrix metalloproteinases (MMPs), which cleave and release EGF-like ligands that then activate EGFR, leading to downstream PI3K/Akt and ERK1/2 signaling.[1][21][22]

References

- 1. Diverse and Complementary Effects of Ghrelin and Obestatin | MDPI [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. joe.bioscientifica.com [joe.bioscientifica.com]

- 4. Peripheral obestatin has no effect on feeding behavior and brain Fos expression in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preproghrelin-derived peptide, obestatin, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Direct and indirect effects of obestatin peptides on food intake and the regulation of glucose homeostasis and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic and structural properties of human obestatin {1-23} and two fragment peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. Ghrelin, Des-Acyl Ghrelin, and Obestatin: Regulatory Roles on the Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. wjgnet.com [wjgnet.com]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. Evaluation the Effect of Chronic Obestatin Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]

- 15. Evaluation the Effect of Chronic Obestatin Therapy on the Serum Glucose, Insulin And Lipid Levels in Type 2 Diabetic Rats [openpublichealthjournal.com]

- 16. Obestatin inhibits apoptosis and astrogliosis of hippocampal neurons following global cerebral ischemia reperfusion via antioxidant and anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. karger.com [karger.com]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Fundamental structural and biochemical features for the obestatin/gpr39 system mitogenic action | Documents - Servicio Gallego de Salud [portalcientifico.sergas.es]

- 20. Fundamental structural and biochemical features for the obestatin/gpr39 system mitogenic action | Documentos - Universidade de Santiago de Compostela [investigacion.usc.gal]

- 21. erc.bioscientifica.com [erc.bioscientifica.com]

- 22. The NMR Structure of Human Obestatin in Membrane-Like Environments: Insights into the Structure-Bioactivity Relationship of Obestatin - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of Obestatin(11-23) in Murine Physiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obestatin (B13227), a 23-amino acid peptide derived from the same precursor as ghrelin, has been a subject of intense scientific scrutiny and considerable controversy since its discovery. Its truncated fragment, Obestatin(11-23), has also been investigated for its physiological roles, particularly in the regulation of metabolism. This technical guide provides a comprehensive overview of the biological functions of Obestatin(11-23) in mice, with a focus on quantitative data, detailed experimental methodologies, and the current understanding of its signaling pathways. The conflicting findings in the literature are presented to offer a balanced and critical perspective for researchers in the field.

Core Biological Functions and Controversies

The primary reported biological functions of Obestatin(11-23) in mice revolve around the regulation of food intake, body weight, and glucose homeostasis. However, the initial excitement surrounding its anorexigenic effects has been tempered by numerous studies that have failed to reproduce these findings.

Effects on Food Intake and Body Weight

Initial reports suggested that obestatin and its fragments act as anorectic hormones, decreasing food intake and subsequently reducing body weight gain[1]. However, this has been a major point of contention in the field. Several independent research groups have been unable to replicate the inhibitory effects of peripherally administered obestatin on food intake and body weight in both rats and mice under various experimental conditions[2][3][4][5].

One study demonstrated that intraperitoneal (i.p.) administration of Obestatin(11-23) at a dose of 1 µmol/kg in high-fat fed mice led to a significant 90% reduction in food intake[6]. Another study using the full-length obestatin (1-23) and the truncated form (11-23) at the same dosage also reported significant reductions in food intake of 43% and 53%, respectively[7][8]. Conversely, other studies using similar and even higher doses of obestatin failed to observe any significant effect on feeding behavior[3][4][5]. These discrepancies may be attributable to differences in experimental protocols, such as the metabolic state of the animals (fed vs. fasted) and the timing of peptide administration relative to the feeding period[3].

Regulation of Glucose Homeostasis and Insulin (B600854) Secretion

The influence of Obestatin(11-23) on glucose metabolism appears to be largely secondary to its effects on food intake. In studies where a reduction in food consumption was observed after Obestatin(11-23) administration, there was a corresponding decrease in glucose excursions (64-77%) and insulin responses (39-41%)[7][8]. However, when the peptide was administered under conditions of a glucose challenge, independent of feeding, no direct alterations in plasma glucose or insulin levels were observed[7][8]. Furthermore, Obestatin(11-23) did not affect insulin sensitivity[7][8]. These findings suggest an indirect role in regulating glucose homeostasis, mediated through changes in appetite[7][8].

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of Obestatin(11-23) in mice.

| Parameter | Treatment Group | Dosage and Route | Animal Model | Observed Effect | Reference |

| Food Intake | Obestatin(11-23) | 1 µmol/kg i.p. | High-fat fed mice | 90% reduction | [6] |

| Food Intake | Obestatin(11-23) | 1 µmol/kg i.p. | Mice | 53% reduction | [7][8] |

| Glucose Excursion | Obestatin(11-23) | 1 µmol/kg i.p. | Mice | 64-77% reduction | [7][8] |

| Insulin Response | Obestatin(11-23) | 1 µmol/kg i.p. | Mice | 39-41% reduction | [7][8] |

| Parameter | Treatment Group | Dosage and Route | Animal Model | Observed Effect | Reference |

| Food Intake | Obestatin | 1 and 5 µmol/kg i.p. | Lean male mice (C57BL/6) | No significant effect | [3] |

| Food Intake | Obestatin | 125 and 1000 nmol/kg i.p. | Mice | No significant effect | [5] |

Experimental Protocols

To aid in the critical evaluation and replication of the cited studies, detailed methodologies for key experiments are provided below.

Assessment of Food Intake and Glucose Homeostasis

-

Animal Model: Male C57BL/6 mice or high-fat fed mice are commonly used.[3][6] Animals are housed individually with controlled light-dark cycles and temperature.[3][9]

-

Acclimatization: Mice are accustomed to experimental conditions for at least a week, with daily handling and mock injections to minimize stress.[3][9]

-

Peptide Administration: Obestatin(11-23) is typically dissolved in sterile saline and administered via intraperitoneal (i.p.) injection at doses ranging from nmol/kg to µmol/kg.[3][5][6][7][8]

-

Feeding Studies:

-

Ad libitum fed: In some protocols, mice have free access to food and water prior to the experiment.[9]

-

Fasted: In other protocols, mice are fasted for a period (e.g., 24 hours) before the experiment.[9]

-

Timing: The peptide is often injected at a specific time relative to the dark phase (the primary feeding period for nocturnal rodents) or a scheduled feeding time.[3][9] For instance, some studies administer the peptide 15 minutes to 4 hours before food presentation.[3][7][8]

-

Measurement: Cumulative food intake is measured at various time points post-injection (e.g., 1, 3, 5, and 18 hours).[9]

-

-

Glucose and Insulin Measurement:

-

Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests such as Fisher's LSD test, with a p-value of <0.05 considered statistically significant.[3]

Signaling Pathways

The signaling mechanism of Obestatin(11-23) is another area of active debate. The orphan G-protein coupled receptor, GPR39, was initially proposed as the cognate receptor for obestatin.[2] However, subsequent studies have failed to demonstrate a direct interaction or activation of GPR39 by obestatin.[1][9] This has led to the exploration of alternative signaling pathways.

One proposed model suggests that obestatin may activate GPR39, leading to downstream signaling through two parallel routes: one involving Gαi, PI3K, PKCε, and Src to activate the ERK1/2 pathway, and another mediated by β-arrestin 1, which recruits Src to phosphorylate Akt.[10] This latter pathway may also involve the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR).[10] Furthermore, human Obestatin(11-23) has been suggested to act as a biased agonist for GPR39, selectively engaging the β-arrestin-dependent signaling pathway.[11]

It is crucial to note that the role of GPR39 as the obestatin receptor remains highly controversial.

Caption: Proposed (and controversial) signaling pathways for Obestatin.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of Obestatin(11-23) on food intake in mice.

Caption: Workflow for assessing Obestatin(11-23)'s effect on food intake.

Conclusion and Future Directions

The biological functions of Obestatin(11-23) in mice remain an area of active investigation characterized by conflicting reports. While some studies suggest a potent anorexigenic effect with secondary benefits on glucose homeostasis, these findings have not been consistently replicated. The controversy surrounding its receptor and signaling mechanisms further complicates the understanding of its physiological role.

For researchers and drug development professionals, it is imperative to critically evaluate the existing literature, paying close attention to the detailed experimental protocols. Future research should aim to resolve the current discrepancies by standardizing experimental conditions. Further investigation into the precise molecular mechanisms of Obestatin(11-23) action, including the definitive identification of its receptor(s) and downstream signaling pathways, is crucial to unlock its potential therapeutic applications. The structural properties of obestatin fragments, particularly the α-helical conformation, appear critical for bioactivity and should be a key consideration in the design of novel analogues.[6]

References

- 1. karger.com [karger.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Peripheral obestatin has no effect on feeding behavior and brain Fos expression in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. joe.bioscientifica.com [joe.bioscientifica.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Metabolic and structural properties of human obestatin {1-23} and two fragment peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct and indirect effects of obestatin peptides on food intake and the regulation of glucose homeostasis and insulin secretion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Fundamental structural and biochemical features for the obestatin/gpr39 system mitogenic action | Documentos - Universidade de Santiago de Compostela [investigacion.usc.gal]

An In-Depth Technical Guide on the Interaction of Obestatin(11-23) and Ghrelin in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate interplay of gut peptides in regulating physiological processes such as energy homeostasis, growth hormone secretion, and gastrointestinal motility presents a fertile ground for therapeutic innovation. Among these, the relationship between ghrelin and obestatin (B13227), two peptides derived from the same preproghrelin gene, has garnered significant scientific interest. While ghrelin is well-established as an orexigenic hormone, the physiological role of obestatin and its fragments, particularly Obestatin(11-23), remains a subject of intense research and debate. This technical guide provides a comprehensive overview of the current understanding of the interaction between Obestatin(11-23) and ghrelin in rat models, summarizing key quantitative data, detailing experimental protocols, and visualizing proposed signaling pathways.

The initial discovery of obestatin suggested it as a functional antagonist to ghrelin, purportedly reducing food intake and body weight gain. However, subsequent research has yielded conflicting results, with some studies failing to replicate these anorexigenic effects. The focus has since expanded to various obestatin fragments, with Obestatin(11-23) being identified as a biologically active peptide.[1][2] This guide aims to consolidate the available evidence on Obestatin(11-23) and its interaction with ghrelin in rats, offering a valuable resource for researchers in the field.

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies investigating the effects of obestatin (and its fragments where specified) and its interaction with ghrelin in rats. It is important to note that much of the available data pertains to the full-length obestatin (1-23), with specific data on Obestatin(11-23) being less abundant. The controversy in the field is reflected in the variability of the results.

Table 1: Effects on Food Intake

| Peptide Administered | Dose and Route | Animal Model | Key Findings | Reference |

| Obestatin | 1 µmol/kg ip | Fed mice | Inhibited ghrelin-induced food intake. No effect on its own. | [3] |

| Obestatin | 1 µmol/kg ip | Fasted/refed mice | No effect on ghrelin-induced food intake. | [3] |

| Obestatin | 1 µmol/kg ip | Mice | No antagonism of ghrelin-induced food intake. | [4] |

| Obestatin | 125 or 1000 nmol/kg ip | Mice | No suppression of food intake. No antagonism of ghrelin-induced feeding. | [5] |

| Obestatin | 0.3 or 3 nmol icv | Ad libitum fed rats | No effect on spontaneous food intake. | [5] |

| Obestatin(11-23) | Not specified | Rodents | Implicated in reducing food intake. | [2][6] |

Table 2: Effects on Growth Hormone (GH) Secretion

| Peptide Administered | Dose and Route | Animal Model | Key Findings | Reference |

| Obestatin | 10µ g/rat iv | Freely moving male rats | Markedly inhibited ghrelin-induced GH secretion. No effect on basal GH levels. | [3] |

| Obestatin | 100 µ g/rat iv | Male rats | Did not influence ghrelin-induced GH secretion. | [4] |

| Obestatin | 100 nM | Rat anterior pituitary cell cultures | Failed to alter basal GH secretion or ghrelin-stimulated GH secretion. | [7] |

Table 3: Effects on Gastrointestinal Motility

| Peptide Administered | Dose and Route | Animal Model | Key Findings | Reference |

| Obestatin | 151 and 302 µg/kg iv | Conscious rats (fed state) | Inhibited motor activity in the antrum and duodenum. | [8] |

| Obestatin | Not specified | Conscious rats (fed state) | Failed to antagonize ghrelin's stimulatory effects on gastroduodenal motility. | [9][10] |

| Obestatin(11-23) | Not specified | Rodents | Implicated in inhibiting jejunal contractions. | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used in the study of Obestatin(11-23) and ghrelin interactions in rats.

Animal Models

-

Species and Strain: Adult male Sprague-Dawley or Wistar rats are commonly used.[3][4]

-

Housing: Animals are typically housed individually in temperature and light-controlled rooms (e.g., 12-hour light/dark cycle) with ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., fasting protocols).[3][4]

-

Surgical Procedures: For central administration studies, intracerebroventricular (icv) cannulae are implanted into the lateral cerebral ventricles.[5] For intravenous (iv) administration and blood sampling, jugular vein catheters may be implanted.

Peptide Administration

-

Preparation: Peptides (Obestatin(11-23), full-length obestatin, ghrelin) are typically dissolved in sterile saline or phosphate-buffered saline (PBS).[4]

-

Routes of Administration:

-

Intravenous (iv): Direct administration into the bloodstream, often via a jugular vein catheter, for rapid systemic effects. Doses have ranged from 10 µ g/rat to 100 µ g/rat for obestatin.[3][4]

-

Intraperitoneal (ip): Injection into the peritoneal cavity for systemic absorption. Doses for obestatin have been around 1 µmol/kg.[3]

-

Intracerebroventricular (icv): Injection directly into the cerebral ventricles to study central effects. Doses for obestatin have ranged from 0.3 to 3 nmol per rat.[5]

-

Measurement of Physiological Parameters

-

Food Intake: Measured by weighing food hoppers at specified time intervals after peptide administration. Experiments are often conducted in both fed and fasted (e.g., 24-hour fast) animals.[3][5]

-

Growth Hormone (GH) Secretion: Blood samples are collected at various time points post-injection (e.g., 0, 5, 10, 20, 30, 45, 60 minutes).[3] Plasma GH concentrations are then determined using a double-antibody radioimmunoassay (RIA).[4]

-

Gastrointestinal Motility: Manometric measurement in freely moving conscious rats is a common method. This involves surgically implanting strain gauge transducers on the antrum and duodenum to record contractile activity.[8]

Signaling Pathways and Experimental Workflows

The visualization of complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate the proposed signaling pathways and typical experimental workflows.

Proposed Signaling Pathways

The receptor for obestatin and its fragments remains a topic of significant debate. The orphan G protein-coupled receptor GPR39 was initially proposed as the obestatin receptor, but this has been contested by several studies.[9][11]

Caption: Proposed (and controversial) signaling pathway for Obestatin(11-23) via the GPR39 receptor.

Experimental Workflows

The following diagrams outline the typical experimental workflows for studying the effects of Obestatin(11-23) on food intake and growth hormone secretion in rats.

Caption: A typical experimental workflow for a rat food intake study.

Caption: A standard workflow for a rat growth hormone secretion experiment.

Conclusion and Future Directions

The interaction between Obestatin(11-23) and ghrelin in rats is a complex and, at times, contradictory field of study. While some evidence suggests an antagonistic relationship, particularly in the context of growth hormone secretion, other findings on food intake and gastrointestinal motility are less consistent. The lack of a definitively identified receptor for Obestatin(11-23) further complicates the elucidation of its precise physiological role and mechanism of action.

For researchers and drug development professionals, this guide highlights several key takeaways:

-

The biological activity of Obestatin(11-23) is plausible, but its effects and potency relative to full-length obestatin require more rigorous investigation.

-

The antagonistic effects of obestatin on ghrelin action appear to be context-dependent, varying with the physiological state of the animal (e.g., fed vs. fasted) and the specific endpoint being measured.

-

Further research is critically needed to identify and characterize the receptor(s) for Obestatin(11-23) to understand its signaling pathways and potential as a therapeutic target.

Future studies should focus on direct comparative analyses of Obestatin(11-23) and full-length obestatin across a range of physiological parameters. The use of advanced techniques such as receptor binding assays with radiolabeled Obestatin(11-23) and studies in knockout rat models for GPR39 and other potential receptors will be instrumental in moving the field forward. A clearer understanding of the Obestatin(11-23)-ghrelin axis holds the potential to unlock new therapeutic strategies for metabolic disorders and other conditions.

References

- 1. Obestatin conformational features: a strategy to unveil obestatin's biological role? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Obestatin partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. joe.bioscientifica.com [joe.bioscientifica.com]

- 6. Metabolic and structural properties of human obestatin {1-23} and two fragment peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. wjgnet.com [wjgnet.com]

- 10. Ghrelin, Des-Acyl Ghrelin, and Obestatin: Regulatory Roles on the Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diverse and Complementary Effects of Ghrelin and Obestatin [mdpi.com]

The Enigmatic Gut Peptide: A Technical Guide to the Discovery and Scientific Journey of Obestatin

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate symphony of gut-brain signaling that governs appetite and metabolism, the discovery of novel peptide hormones often heralds new avenues for therapeutic intervention. Such was the expectation following the 2005 announcement of obestatin (B13227), a 23-amino acid peptide derived from the same prohormone as the orexigenic hormone ghrelin.[1][2] This guide provides a comprehensive technical overview of the discovery and history of obestatin research, presenting the initial groundbreaking claims alongside the subsequent body of work that has rendered this peptide one of the most controversial topics in endocrinology. We delve into the quantitative data, detail the experimental protocols that have defined its study, and visualize the proposed signaling pathways that have been at the heart of the scientific debate.

The Discovery and a Tale of Opposing Functions

Obestatin was first isolated from the rat stomach by Zhang and colleagues in 2005.[1][2] The discovery was the result of a bioinformatic search for conserved peptide sequences within the preproghrelin gene, the precursor to the well-established appetite-stimulating hormone, ghrelin.[2] The name "obestatin" was coined from "obese" and "statin," reflecting its purported role in suppressing food intake, inhibiting gut motility, and reducing body weight gain.[2] This was a remarkable finding, suggesting that a single gene could produce two hormones with antagonistic physiological effects.[2]

The initial study reported that intraperitoneal (IP) and intracerebroventricular (ICV) administration of obestatin to rats decreased food intake and suppressed body weight gain.[3] Furthermore, it was found to inhibit jejunal contractions in an ex vivo preparation.[2] The same research group identified the orphan G protein-coupled receptor 39 (GPR39) as the putative receptor for obestatin.[2]

However, the initial excitement surrounding obestatin as a potential anti-obesity therapeutic was soon met with skepticism. A significant number of subsequent studies from various independent laboratories failed to reproduce the anorexigenic and gut-inhibiting effects of obestatin.[4][5][6] Moreover, the interaction between obestatin and GPR39 was challenged, with several groups unable to demonstrate binding or activation of the receptor by the peptide.[7][8] Instead, it was proposed that zinc ions may be the endogenous ligand for GPR39.[8][9] This controversy has led to the suggestion that obestatin be renamed "ghrelin-associated peptide" (GAP).[5]

Despite the conflicting findings on its primary functions, research into obestatin has continued, with investigations into its potential roles in a variety of other physiological processes, including glucose homeostasis, cell proliferation, and cardiovascular function.[10] Some studies have proposed alternative receptors for obestatin, including the glucagon-like peptide-1 receptor (GLP-1R) and the ghrelin receptor itself (GHS-R), adding further layers of complexity to its biological role.

Quantitative Data from Key Studies

The following tables summarize the quantitative data from the foundational and subsequent key studies on the effects of obestatin on food intake, body weight, and gut motility.

Table 1: Effects of Obestatin on Food Intake

| Species | Route of Administration | Dose | Observation | Reference |

| Rat | Intraperitoneal (IP) | 1, 3, 10 nmol | Dose-dependent reduction in cumulative food intake over 24 hours. | Zhang et al. (2005)[2] |

| Mouse | Intraperitoneal (IP) | 10-100 nmol/kg | Inhibition of feeding. | Lagaud et al. (2007)[11] |

| Rat | Intraperitoneal (IP) | 100-300 nmol/kg | Inhibition of feeding. | Lagaud et al. (2007)[11] |

| Rat | Intraperitoneal (IP) | 0.1, 0.3, 1, 3 mg/kg | No significant effect on acute food intake. | Gourcerol et al. (2007)[4] |

| Mouse | Intraperitoneal (IP) | 0.25, 2.5 mg/kg | No significant and reproducible effect on acute food intake. | Holst et al. (2007)[8] |

| Mouse | Intraperitoneal (IP) | 1 µmol/kg | No modification of food intake after 1 week. | Nogueiras et al. (2007) |

| Mouse | Intraperitoneal (IP) | 1 µmol/kg | Ineffective in modifying food intake in fed or fasted/refed mice. | Zizzari et al. (2007)[12] |

| Rat & Mouse | Central & Peripheral | Various | No suppressive effects on food intake in free-feeding or fasted rodents. | Mondal et al. (2008)[13] |

Table 2: Effects of Obestatin on Body Weight

| Species | Duration of Treatment | Dose and Route | Observation | Reference |

| Rat | 8 days | 0.3, 1 mg/kg/day (IP) | Significant reduction in body weight gain compared to controls. | Zhang et al. (2005)[2] |

| Mouse | 7 days | Not specified | Decreased body weight gain. | Lagaud et al. (2007)[11] |

| Mouse | 7 days | 1 µmol/kg (IP) | No decrease in body weight gain compared to saline control. | Nogueiras et al. (2007) |

Table 3: Effects of Obestatin on Gut Motility

| Preparation | Species | Obestatin Concentration | Observation | Reference |

| Isolated Jejunum | Rat | 100 nM | Inhibition of spontaneous contractions. | Zhang et al. (2005)[2] |

| Isolated Jejunum | Rat | 100 nM | No effect on jejunal baseline contractility. | Bassil et al. (2007)[6] |

| Isolated Forestomach | Rat | 0.01–1000 nM | No effect on EFS-evoked contractions. | Bassil et al. (2007)[6] |

| In vivo | Rat | 1000 and 30,000 pmol/kg/min (infusion) | No effect on gastric emptying or MMC cycle time. | Bassil et al. (2007)[6] |

| In vivo | Piglets | 15 µg/kg BW (enteral) | Significant increase in frequency and amplitude of spontaneous intestinal contractions. | Zabielski et al. (2020)[14] |

Detailed Experimental Protocols

To facilitate the critical evaluation and potential replication of key findings, this section provides detailed methodologies for the pivotal experiments in obestatin research.

In Vivo Food Intake and Body Weight Studies (as per Zhang et al., 2005)

-

Animal Model: Adult male Sprague-Dawley rats (200-250 g) were individually housed in a temperature-controlled room with a 12-hour light/dark cycle.

-

Peptide Administration:

-

Acute Food Intake: Rats were fasted for 18 hours and then received a single intraperitoneal (IP) injection of obestatin (1, 3, or 10 nmol in 0.5 ml saline) or saline vehicle.

-

Chronic Body Weight: Rats received daily IP injections of obestatin (0.3 or 1 mg/kg) or saline for 8 days.

-

-

Data Collection:

-

Food Intake: Pre-weighed food was provided immediately after injection, and food consumption was measured at 1, 2, 4, 8, and 24 hours post-injection.

-

Body Weight: Body weight was recorded daily before the injection.

-

-

Statistical Analysis: Data were analyzed using ANOVA followed by appropriate post-hoc tests.

Ex Vivo Jejunal Contraction Assay (as per Zhang et al., 2005)

-

Tissue Preparation: A 2 cm segment of the jejunum was excised from adult male Sprague-Dawley rats and placed in Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, and 10 mM glucose, pH 7.4) gassed with 95% O₂ and 5% CO₂.

-

Experimental Setup: The jejunal segment was mounted in an organ bath containing the buffer at 37°C. One end was fixed, and the other was connected to an isometric force transducer.

-

Protocol:

-

The tissue was allowed to equilibrate for 60 minutes.

-

Spontaneous contractions were recorded for a 20-minute baseline period.

-

Obestatin (100 nM) was added to the bath, and contractions were recorded for a further 20 minutes.

-

-

Data Analysis: The amplitude and frequency of contractions before and after the addition of obestatin were compared.

GPR39 Receptor Binding and Signaling Assays (as per Zhang et al., 2005)

-

Cell Culture and Transfection: Chinese hamster ovary (CHO) cells were transiently transfected with a mammalian expression vector containing the human GPR39 cDNA.

-

Radioligand Binding Assay:

-

Transfected CHO cells were incubated with ¹²⁵I-labeled obestatin in the presence or absence of unlabeled obestatin or other competing peptides.

-

After incubation, cells were washed, and the bound radioactivity was measured using a gamma counter.

-

Binding affinity (Kd) was determined by Scatchard analysis.

-

-

cAMP Assay:

-

Transfected CHO cells were incubated with various concentrations of obestatin for 30 minutes in the presence of the phosphodiesterase inhibitor, 3-isobutyl-1-methylxanthine (B1674149) (IBMX).

-

Intracellular cAMP levels were measured using a commercially available enzyme immunoassay kit.

-

Methodologies of Contradictory Studies

It is crucial to note that studies refuting the original findings often employed similar, if not identical, protocols. For instance, Holst et al. (2007) utilized CHO-K1 and HEK293 cells transfected with GPR39 and performed radioligand binding with ¹²⁵I-obestatin and cAMP assays, but failed to observe specific binding or a cAMP response.[8] Similarly, Gourcerol et al. (2007) conducted in vivo food intake studies in rats with a range of obestatin doses (0.1 to 3 mg/kg IP) and found no effect on food intake or gastric emptying.[4] These discrepancies highlight the challenges in reproducing the initial findings and underscore the complexity of obestatin's biology.

Visualizing the Proposed Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways for obestatin.

Initially Proposed GPR39 Signaling Pathway

Caption: Proposed GPR39 signaling cascade for obestatin.

Alternative Proposed GLP-1R Signaling Pathway

Caption: Putative GLP-1R-mediated signaling by obestatin.

Alternative Proposed GHS-R Interaction

Caption: Hypothesized modulation of GHS-R signaling by obestatin.

Conclusion and Future Directions

The journey of obestatin research serves as a compelling case study in the complexities of peptide hormone discovery and validation. While the initial promise of a potent anorexigenic hormone has been largely unfulfilled in subsequent studies, the ongoing investigation into obestatin's pleiotropic effects continues to yield intriguing, albeit sometimes conflicting, results. The lack of a definitively identified receptor remains a major hurdle in elucidating its physiological role.

For researchers and drug development professionals, the story of obestatin underscores the critical importance of rigorous and independent replication of novel findings. The challenges in reproducing the initial data have spurred a deeper examination of the experimental conditions and potential confounding factors that may influence the activity of this enigmatic peptide.

Future research should focus on unequivocally identifying the obestatin receptor(s) and delineating the precise signaling pathways through which it exerts its effects. A clearer understanding of its physiological regulation, including its secretion and degradation, is also paramount. While the initial vision of obestatin as a straightforward anti-obesity drug has faded, its potential involvement in other metabolic and cellular processes warrants continued investigation. The final chapter on obestatin is yet to be written, and it may well reveal a biological role far more nuanced than originally conceived.

References

- 1. Obestatin does not activate orphan G protein-coupled receptor GPR39. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 2. Obestatin, a peptide encoded by the ghrelin gene, opposes ghrelin's effects on food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Obestatin, a Peptide Encoded by the Ghrelin Gene, Opposes Ghrelin's Effects on Food Intake | Semantic Scholar [semanticscholar.org]

- 4. Preproghrelin-derived peptide, obestatin, fails to influence food intake in lean or obese rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Obestatin--a ghrelin-associated peptide that does not hold its promise to suppress food intake and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Little or no ability of obestatin to interact with ghrelin or modify motility in the rat gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Obestatin does not activate orphan G protein-coupled receptor GPR39 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPR39 signaling is stimulated by zinc ions but not by obestatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Obestatin: an interesting but controversial gut hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Obestatin reduces food intake and suppresses body weight gain in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Obestatin partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. joe.bioscientifica.com [joe.bioscientifica.com]

- 14. The effects of intra-stomach obestatin administration on intestinal contractility in neonatal piglets fed milk formula - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Elusive Receptor for Obestatin(11-23) in Rat Tissues: A Technical Guide to Its Identification and the GPR39 Controversy

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Obestatin (B13227), a 23-amino acid peptide derived from the same preproghrelin gene as the orexigenic hormone ghrelin, has been implicated in the regulation of metabolism and energy balance, often exhibiting effects contrary to those of ghrelin. The initial identification of the orphan G protein-coupled receptor GPR39 as the cognate receptor for obestatin sparked considerable interest. However, this finding has been met with significant scientific challenge, as numerous subsequent studies have failed to replicate the binding or functional activation of GPR39 by obestatin. Instead, evidence now strongly suggests that zinc ions are the true endogenous ligands for GPR39. The specific receptor for obestatin, and its biologically active fragment Obestatin(11-23), remains unidentified. This technical guide provides a comprehensive overview of the current state of research, detailing the controversy surrounding GPR39, summarizing key quantitative data from studies in rat models, and presenting detailed experimental protocols used in the effort to identify the obestatin receptor.

Introduction: The Obestatin-Ghrelin Paradox

In 2005, a novel 23-amino acid peptide was isolated from the rat stomach and named obestatin.[1] It is derived from the same 117-amino acid precursor, preproghrelin, that produces the well-known appetite-stimulating hormone ghrelin.[2] This shared origin is paradoxical, as initial reports suggested obestatin has opposing physiological actions, including the suppression of food intake, inhibition of jejunal contraction, and a decrease in body-weight gain in rats.[1] These effects hinted at a potential role for obestatin as a key metabolic regulator.

The biological activity of obestatin is thought to be mediated by a specific cell surface receptor. A fragment of the full-length peptide, Obestatin(11-23), has also been shown to be biologically active, capable of selectively modulating intracellular signaling pathways.[3] The critical step in validating obestatin's physiological role and exploring its therapeutic potential lies in the definitive identification and characterization of its receptor(s) in target tissues.

The GPR39 Controversy: An Orphan Receptor Mismatched?

The initial study that identified obestatin also proposed the orphan G protein-coupled receptor GPR39 as its cognate receptor.[1] GPR39 shares sequence homology with the ghrelin receptor (GHSR1a) and is expressed in various peripheral tissues, including the gastrointestinal tract, making it a plausible candidate.[2][4]

However, this initial finding has been difficult to substantiate. A significant body of subsequent research has failed to demonstrate a direct interaction between obestatin and GPR39.[4][5][6] Key contradictory findings include:

-

Lack of Binding: Multiple studies could not detect specific binding of various radioiodinated forms of obestatin to cells engineered to express GPR39.[4][6]

-

No Functional Activation: Obestatin, at high concentrations, failed to stimulate intracellular signaling (e.g., inositol (B14025) phosphate (B84403) production) in GPR39-transfected cells.[6]

-

GPR39 Knockout Models: Mice lacking the GPR39 gene did not exhibit a major phenotype related to body weight regulation, challenging the idea that its ligand is a key satiety peptide.[7]

-

Identification of Zinc (Zn²⁺) as the True Ligand: Compelling evidence has emerged showing that zinc ions, not obestatin, act as an endogenous agonist for GPR39, stimulating its signaling activity.[6][8]

While one study did report obestatin-specific displacement curves in rat jejunum homogenates and on recombinant GPR39, the overwhelming consensus in the scientific community is that GPR39 is not the physiological receptor for obestatin.[9] The search for the true obestatin receptor is ongoing.

Quantitative Data from Rat Studies

Quantitative analysis of obestatin's distribution and kinetics in rats provides essential context for receptor identification studies.

Table 1: Obestatin Concentration and Ratios in Rat Tissues

| Parameter | Tissue/Fluid | Value | Reference |

|---|---|---|---|

| Obestatin Content | Gastric Fundus | 0.18 ± 0.03 fmol/mg | [2] |

| Obestatin to Ghrelin Ratio | Gastric Fundus | 0.0039% | [2] |

| Serum Concentration | Plasma | ~0.3 ng/mL |[7] |

Table 2: Pharmacokinetic Properties of Obestatin in Rats

| Parameter | Method | Value | Reference |

|---|

| Plasma Half-life | IV injection of 10 µg synthetic obestatin | 22 ± 2 minutes |[4][10] |

Experimental Protocols for Receptor Identification

The following protocols represent key methodologies employed in the study of obestatin and its potential receptors in rat tissues.

Protocol 1: Radioligand Binding Assay

This protocol is foundational for identifying and characterizing receptor-ligand interactions. Given the conflicting results for obestatin, careful attention to potential confounding factors is critical.[11]

Objective: To measure the specific binding of radiolabeled obestatin to receptors in rat tissue homogenates.

Materials:

-

Rat tissue of interest (e.g., jejunum, stomach)

-

Synthetic rat obestatin (for radiolabeling and as a competitor)

-

Radiolabeling agent (e.g., Na¹²⁵I)

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding Buffer (e.g., Tris-HCl with 0.1% BSA)

-

Polyethylenimine (PEI) for filter pre-treatment

-

Glass fiber filters

-

Filtration apparatus and vacuum pump

-

Gamma counter

Methodology:

-

Tissue Preparation:

-

Euthanize adult male Sprague-Dawley rats and immediately dissect the tissue of interest on ice.

-

Homogenize the tissue in ice-cold Homogenization Buffer using a Polytron or similar device.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in Binding Buffer and determine the protein concentration (e.g., via Bradford assay). Store at -80°C.

-

-

Radiolabeling:

-

Prepare ¹²⁵I-labeled obestatin using a standard method such as the Chloramine-T or Iodo-Gen procedure.[11]

-

Purify the radiolabeled peptide using HPLC to ensure high specific activity and purity.

-

-

Binding Reaction:

-

Pre-treat glass fiber filters by soaking in 0.5% PEI for at least 1 hour to reduce non-specific binding of the peptide.

-

In assay tubes, combine the tissue membrane preparation (50-100 µg protein), ¹²⁵I-Obestatin (at a concentration near the expected Kd, e.g., 50 pM), and Binding Buffer.

-

For non-specific binding determination, add a high concentration of unlabeled obestatin (e.g., 1 µM) to a parallel set of tubes.

-

For competition assays , add varying concentrations of unlabeled competitor peptides.

-

Incubate the reaction tubes at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Counting:

-

Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filters.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in counting tubes and measure the radioactivity using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Analyze competition data using non-linear regression (e.g., Prism software) to determine the IC₅₀ and Ki values.

-

Protocol 2: Immunohistochemistry for Tissue Localization

This method is used to visualize the location of obestatin-immunoreactive cells within rat tissues.

Objective: To identify the cellular distribution of obestatin in rat gastric mucosa and myenteric plexus.[12]

Materials:

-

Adult male Sprague-Dawley rats

-

4% paraformaldehyde in phosphate-buffered saline (PBS)

-

Sucrose (B13894) solutions (15% and 30% in PBS)

-

Cryostat or microtome

-

Primary antibody: Rabbit anti-rat/mouse obestatin

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

-

Mounting medium with DAPI

Methodology:

-

Tissue Fixation and Preparation:

-

Anesthetize rats and perform transcardial perfusion with saline followed by 4% paraformaldehyde.

-

Dissect the stomach and other tissues and post-fix in the same fixative for 4 hours at 4°C.

-

Cryoprotect the tissues by sequential immersion in 15% and 30% sucrose solutions until they sink.

-

Embed the tissues in OCT compound and freeze.

-

-

Sectioning and Staining:

-

Cut thin sections (e.g., 10-14 µm) using a cryostat and mount on charged glass slides.

-

Wash sections with PBS and incubate in blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the sections with the primary anti-obestatin antibody (diluted in blocking solution) overnight at 4°C.

-

Wash the sections extensively with PBS.

-

Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Wash again, and then counterstain nuclei with DAPI.

-

-

Imaging:

-

Mount coverslips using an appropriate mounting medium.

-

Visualize and capture images using a fluorescence or confocal microscope. Obestatin-immunoreactive cells of the gastric mucosa and myenteric plexus should be visible.[12]

-

Signaling Pathways and Visualizations

While the primary receptor remains unknown, studies have probed the downstream signaling effects of obestatin.

Initial (Disputed) Signaling Hypothesis

The initial hypothesis posited a direct activation of GPR39 by obestatin, leading to downstream signaling cascades. While this is now largely refuted, it represents a critical part of the story.

Current Understanding and Experimental Workflow

The current paradigm acknowledges the GPR39-obestatin mismatch and highlights the ongoing search for the true receptor. The workflow for identifying this receptor involves a multi-faceted approach.

Downstream Signaling Pathways

Regardless of the upstream receptor, obestatin has been shown to activate specific intracellular signaling pathways in various cell types, suggesting it is a biologically relevant peptide. These pathways are often associated with cell proliferation and survival.[3][13]

Conclusion and Future Directions

The identification of the receptor for Obestatin(11-23) in rat tissues remains an open and critical question in metabolic research. The initial candidate, GPR39, has been convincingly demonstrated to be a receptor for zinc ions, not obestatin. The conflicting data in the literature underscore the technical challenges of peptide receptor identification.

Future research must employ unbiased, systematic approaches to de-orphanize obestatin. Strategies such as expression cloning, affinity chromatography using tagged obestatin fragments, and functional genomic screens in responsive cell lines are necessary to definitively identify the cognate receptor. Resolving this mystery will be the key to understanding the true physiological role of the obestatin/ghrelin system and unlocking its potential as a target for therapeutic intervention in metabolic disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. joe.bioscientifica.com [joe.bioscientifica.com]

- 3. The NMR Structure of Human Obestatin in Membrane-Like Environments: Insights into the Structure-Bioactivity Relationship of Obestatin | PLOS One [journals.plos.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Is GPR39 the natural receptor of obestatin? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. academic.oup.com [academic.oup.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. Obestatin Induction of Early-Response Gene Expression in Gastrointestinal and Adipose Tissues and the Mediatory Role of G Protein-Coupled Receptor, GPR39 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Obestatin partially affects ghrelin stimulation of food intake and growth hormone secretion in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. mdpi.com [mdpi.com]

Unveiling the Structural Blueprint of Mouse Obestatin(11-23): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the structural properties of mouse Obestatin(11-23), a peptide fragment of the larger proghrelin-derived peptide, Obestatin (B13227). Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings on the peptide's three-dimensional structure and explores the experimental methodologies used for its characterization. Furthermore, it delves into the current understanding of its signaling pathways, which are of significant interest in various physiological processes.

Core Structural Characteristics of Mouse Obestatin(11-23)

Mouse Obestatin(11-23) is a 13-amino acid peptide with the sequence Leu-Ser-Gly-Ala-Gln-Tyr-Gln-Gln-His-Gly-Arg-Ala-Leu-NH2.[1][2][3] Structural studies, primarily utilizing Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, have been instrumental in elucidating its conformational preferences, particularly in membrane-mimicking environments.

Three-Dimensional Structure in a Membrane-Like Environment

The solution structure of mouse Obestatin(11-23) has been determined by NMR spectroscopy in the presence of dodecylphosphocholine (B1670865) (DPC) and sodium dodecyl sulfate (B86663) (SDS) micelles, which serve as a model for a cell membrane environment. The coordinates and structural data for this peptide are deposited in the Protein Data Bank (PDB) under the accession code 2JSI .[4][5][6][7]

The NMR structure reveals that mouse Obestatin(11-23) adopts a distinct α-helical conformation, predominantly in its C-terminal region.[4][8][9] This helical structure is considered crucial for its biological activity.[10]

Table 1: NMR Structural Statistics for Mouse Obestatin(11-23) (PDB ID: 2JSI) [6]

| Parameter | Value |

| Number of Conformers Calculated | 50 |

| Number of Conformers Submitted | 25 |

| Selection Criteria | Target Function |

Note: Detailed structural statistics, including RMSD values, dihedral angle restraints, and NOE data, can be accessed directly from the PDB entry for 2JSI.

Secondary Structure Analysis by Circular Dichroism

Circular Dichroism (CD) spectroscopy studies have corroborated the findings from NMR, indicating that mouse Obestatin(11-23), along with the full-length mouse obestatin, assumes a regular secondary structure, specifically an α-helix, in the C-terminal region when in a membrane-like environment.[8][9][11][12] In aqueous solutions, however, the peptide exhibits little to no defined secondary structure, suggesting that the interaction with a lipid bilayer is a prerequisite for its conformational ordering.[13] The presence of SDS micelles was shown to significantly increase the helicity of the peptide.[12]

Experimental Protocols

The determination of the structural properties of mouse Obestatin(11-23) relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution. For membrane-associated peptides like Obestatin(11-23), the use of membrane mimetics such as micelles is crucial.

Protocol for NMR Spectroscopy of Peptides in SDS Micelles: [9][14][15][16]

-

Sample Preparation:

-

Synthesize and purify the mouse Obestatin(11-23) peptide to >95% purity.

-

Dissolve the lyophilized peptide in a buffered solution (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) containing a deuterated solvent (e.g., 90% H₂O/10% D₂O).

-

Prepare a stock solution of SDS micelles in the same buffer. The concentration of SDS should be well above its critical micelle concentration (CMC), which is approximately 8 mM in water but can be influenced by buffer composition.

-

Mix the peptide solution with the micelle solution to achieve the desired peptide and SDS concentrations. A typical peptide concentration for NMR is in the range of 0.5-2 mM.

-

-

NMR Data Acquisition:

-

Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Standard 2D experiments for structure determination include:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms (B15284909) is typically used for peptides of this size.

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

-

-

Experiments are typically performed at a constant temperature, for example, 298 K (25 °C).

-

-

Structure Calculation:

-

Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign the resonances to specific protons in the peptide sequence.

-

Integrate the cross-peaks in the NOESY spectra to derive inter-proton distance restraints.

-

Use software like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

-

The final ensemble of structures is then validated for quality using programs like PROCHECK-NMR.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.

Protocol for Circular Dichroism of Peptides: [1][17][18][19][20][21]

-

Sample Preparation:

-

Dissolve the purified mouse Obestatin(11-23) peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.0). For studying membrane interaction, prepare samples with and without SDS micelles.

-

The peptide concentration should be accurately determined and is typically in the range of 50-100 µM.

-

Use a quartz cuvette with a short path length (e.g., 1 mm) for far-UV CD measurements (190-260 nm).

-

-

CD Data Acquisition:

-

Record a baseline spectrum of the buffer (with and without micelles) in the same cuvette.

-

Acquire the CD spectrum of the peptide sample over the far-UV wavelength range (e.g., 190-260 nm).

-

Typical instrument parameters include a bandwidth of 1 nm, a data pitch of 0.5 nm, and a scan speed of 50 nm/min. Multiple scans (e.g., 3-5) are averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

-

mdeg is the observed ellipticity in millidegrees

-

c is the molar concentration of the peptide

-

n is the number of amino acid residues (13 for Obestatin(11-23))

-

l is the path length of the cuvette in centimeters.

-

-

The resulting spectrum can be analyzed qualitatively (by observing the characteristic minima for α-helices at ~208 and ~222 nm) or quantitatively using deconvolution software (e.g., DICHROWEB) to estimate the percentage of different secondary structure elements.

-

Signaling Pathways of Obestatin

While initially proposed to signal through the G-protein coupled receptor 39 (GPR39), substantial evidence now suggests that GPR39 is likely not the receptor for obestatin and is instead activated by zinc ions.[11] Research has subsequently focused on GPR39-independent signaling mechanisms for obestatin. Studies have indicated that obestatin can activate several key intracellular signaling pathways, including the Akt, ERK1/2, and mTOR pathways.[4][13][18][22][23]

It has been proposed that obestatin's effects on cell proliferation and survival are mediated through a complex signaling network. One model suggests that obestatin promotes the formation of a GPR39/β-arrestin 1/Src signaling complex, leading to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[5][17] This, in turn, activates the PI3K/Akt pathway. Concurrently, a separate pathway involving Gi/o proteins is thought to lead to the activation of the MEK/ERK signaling cascade.[17][24]

The activation of the Akt pathway by obestatin can further lead to the phosphorylation and activation of the mammalian target of rapamycin (B549165) (mTOR) and its downstream effector, p70S6K1.[5][13][18]

Below are diagrams illustrating the proposed signaling pathways for obestatin.

Caption: Proposed signaling pathway for Obestatin-induced Akt activation.

Caption: Proposed signaling pathway for Obestatin-induced ERK1/2 activation.

Caption: General experimental workflow for NMR-based structure determination.

This technical guide provides a comprehensive overview of the current knowledge on the structural properties of mouse Obestatin(11-23). The provided data and protocols are intended to serve as a valuable resource for researchers in the fields of peptide chemistry, structural biology, and drug development. Further investigation is warranted to definitively identify the obestatin receptor and fully elucidate the intricacies of its signaling networks.

References

- 1. researchgate.net [researchgate.net]

- 2. unipub.uni-graz.at [unipub.uni-graz.at]

- 3. GHRL ghrelin and obestatin prepropeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Obestatin stimulates Akt signalling in gastric cancer cells through beta-arrestin-mediated epidermal growth factor receptor transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rcsb.org [rcsb.org]

- 7. PDB-2jsi: 11-23 obestatin fragment in DPC/SDS micellar solution - Yorodumi [pdbj.org]

- 8. Obestatin conformational features: a strategy to unveil obestatin's biological role? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.uzh.ch [chem.uzh.ch]

- 10. Conformation propensities of des-acyl-ghrelin as probed by CD and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Structure and Micellar Interactions of Small Antimicrobial Peptides by Solution-State NMR | Springer Nature Experiments [experiments.springernature.com]

- 15. Determination of solution structure and lipid micelle location of an engineered membrane peptide by using one NMR experiment and one sample - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Instrumentation | Center for Molecular Biophysics | Johns Hopkins University [sites.krieger.jhu.edu]

- 17. erc.bioscientifica.com [erc.bioscientifica.com]

- 18. Obestatin as a regulator of adipocyte metabolism and adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.subr.edu [digitalcommons.subr.edu]

- 20. youtube.com [youtube.com]

- 21. Circular dichroism studies on proteins in films and in solution: estimation of secondary structure by g-factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Concurrent Akt, ERK1/2 and AMPK Activation by Obestatin Inhibits Apoptotic Signaling Cascades on Nutrient-Deprived PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. erc.bioscientifica.com [erc.bioscientifica.com]

Obestatin(11-23) Gene Expression in the Rat Stomach: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gene expression of Obestatin(11-23) in the rat stomach. Obestatin (B13227), a 23-amino acid peptide, is derived from the same precursor protein as ghrelin, preproghrelin, and is encoded by the ghrelin gene (Ghrl). This document details the quantitative data available, experimental protocols for analysis, and the regulatory pathways governing its expression.

Core Concepts

Obestatin is generated through the post-translational processing of the 117-amino acid preproghrelin. The ghrelin gene is transcribed and spliced into mature mRNA, which is then translated. In the endoplasmic reticulum, preproghrelin is cleaved to proghrelin, and subsequently to ghrelin and obestatin.[1] While ghrelin is known for its orexigenic (appetite-stimulating) effects, obestatin was initially reported to have opposing anorexigenic actions, although this remains a subject of ongoing research.

Immunohistochemical studies have confirmed the presence of obestatin immunoreactivity in the mucosal cells of the rat stomach.[2] Specifically, triple immunofluorescence staining has shown that obestatin is co-localized with both acyl-ghrelin and des-acyl-ghrelin in closed-type endocrine cells of the antral mucosa.[3]

Quantitative Data on Obestatin in Rat Stomach

The concentration of obestatin in the rat stomach is significantly lower than that of ghrelin. The following table summarizes the available quantitative data.

| Parameter | Value | Tissue | Reference |

| Ratio of Obestatin to Ghrelin | 0.0039% | Gastric Fundi | [4] |

| Obestatin Content | 0.18 ± 0.03 fmol/mg | Gastric Fundi | [4] |

Experimental Protocols

This section outlines detailed methodologies for the key experiments used to study Obestatin(11-23) gene expression and peptide quantification in the rat stomach.

Tissue Preparation

-

Animal Model: Adult male Wistar or Sprague-Dawley rats are commonly used.

-

Tissue Collection: Following euthanasia (e.g., anesthesia with sodium pentobarbital (B6593769) followed by decapitation), the stomach is immediately resected.

-

For Peptide Analysis: The gastric fundus is isolated and boiled in water for 10 minutes to inactivate intrinsic proteases. The tissue is then cooled, and acetic acid and HCl are added to final concentrations of 1 M and 20 mM, respectively. The tissue is homogenized, and the homogenate is centrifuged.[4]

-

For RNA Analysis: The gastric mucosa is scraped, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Gene Expression Analysis

a) RNA Extraction:

Total RNA is extracted from the gastric mucosa using commercially available reagents like TRIzol or the RNeasy RNA extraction kit, following the manufacturer's instructions. The integrity and concentration of the extracted RNA should be verified by spectrophotometry and agarose (B213101) gel electrophoresis.

b) Northern Blot Analysis:

-

Electrophoresis: Denatured total RNA (e.g., 30 µg) is fractionated by agarose gel electrophoresis.[5]

-

Transfer: The RNA is transferred to a nylon membrane by capillary transfer.

-

Hybridization: The membrane is prehybridized and then hybridized with a labeled probe specific for ghrelin mRNA. The probe can be radiolabeled or non-radioactively labeled (e.g., with digoxigenin).

-

Detection: The hybridized probe is detected by autoradiography or chemiluminescence, depending on the label used. The signal intensity can be quantified and normalized to a housekeeping gene like 18S rRNA.

c) In Situ Hybridization:

-

Tissue Preparation: Fixed (e.g., in 4% paraformaldehyde) and cryoprotected stomach tissue is sectioned using a cryostat.

-

Probe Synthesis: A labeled antisense riboprobe for ghrelin mRNA is synthesized (e.g., using a DIG RNA Labeling Kit). A sense probe should be used as a negative control.

-

Hybridization: The tissue sections are hybridized with the labeled probe overnight in a humidified chamber at an appropriate temperature (e.g., 65°C).

-

Washing: The sections are washed under stringent conditions to remove the unbound probe.

-

Detection: The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase-conjugated anti-DIG antibody) and a chromogenic substrate to produce a colored precipitate.

Peptide Quantification by Radioimmunoassay (RIA)

-

Peptide Extraction: Peptides are extracted from the stomach tissue homogenate using Sep-Pak C-18 cartridges. The adsorbed peptides are eluted with a solution of 60% acetonitrile (B52724) containing 0.1% trifluoroacetic acid.[4]

-

Radioiodination: Synthetic rat obestatin is radioiodinated with ¹²⁵I using the lactoperoxidase method, and the labeled peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

-

Assay Procedure:

-

A standard curve is prepared using known concentrations of synthetic rat obestatin.

-

Samples or standards are incubated with a specific anti-rat obestatin antiserum for 24 hours at 4°C.[4]

-

The ¹²⁵I-labeled obestatin tracer is added, and the mixture is incubated for another 24 hours at 4°C.[4]

-

The bound and free ligands are separated using a second antibody method.

-

The radioactivity of the bound fraction is measured using a gamma counter.

-

The concentration of obestatin in the samples is determined by comparing their binding to the standard curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Obestatin(11-23) Analysis

References

The Satiety-Inducing Peptide Obestatin(11-23): A Technical Guide on its Physiological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obestatin (B13227), a 23-amino acid peptide derived from the preproghrelin gene, has been a subject of intense research and debate since its discovery. While initially reported to be an anorexigenic hormone that opposes the orexigenic actions of ghrelin, subsequent studies have yielded conflicting results. This technical guide focuses specifically on the truncated and biologically active fragment, Obestatin(11-23), and its physiological effects on satiety. We delve into the quantitative data from key preclinical studies, provide detailed experimental protocols, and visualize the proposed signaling pathways and experimental workflows. This document aims to provide a comprehensive resource for researchers and professionals in the fields of metabolism, endocrinology, and drug development.

Introduction

The regulation of food intake and energy homeostasis is a complex process involving a symphony of central and peripheral signals. Gut-derived peptides play a crucial role in this intricate network, signaling hunger or satiety to the brain. Obestatin, first identified in 2005, was proposed as a key player in this system, acting as a functional antagonist to ghrelin, another peptide derived from the same precursor gene. The initial excitement surrounding obestatin's potential as an anti-obesity therapeutic has been tempered by inconsistent findings across various studies.[1][2][3][4][5][6]

This guide focuses on Obestatin(11-23), a fragment of the full-length peptide that has demonstrated significant biological activity, in some cases even more potent than the full-length Obestatin(1-23).[7][8] We will critically examine the evidence for its role in satiety, presenting the data, methodologies, and proposed mechanisms of action to facilitate a deeper understanding of its physiological effects.

Quantitative Effects of Obestatin(11-23) on Food Intake

Multiple studies have investigated the impact of Obestatin(11-23) administration on food consumption in rodent models. The following tables summarize the key quantitative findings from this research.

Table 1: Acute Effects of Intraperitoneal (i.p.) Obestatin(11-23) on Food Intake in Mice

| Study Reference | Mouse Strain | Dosage (µmol/kg) | Time Point | % Reduction in Food Intake (vs. Saline Control) |

| Unniappan et al. (2007) | Male mice | 1 | 15 min | 53% |

| Green et al. (2010) | High-fat fed mice | Not specified | Not specified | 90% |

Table 2: Acute Effects of Intraperitoneal (i.p.) Obestatin(11-23) on Food Intake in Rats

| Study Reference | Rat Strain | Dosage (nmol/kg) | Time Point | % Reduction in Food Intake (vs. Saline Control) |

| Lagaud et al. (2007) | Lean Zucker Rats | 100-300 | Not specified | Significant inhibition |

| Lagaud et al. (2007) | Fatty Zucker Rats | 100-300 | Not specified | Significant inhibition |